Hexasonium

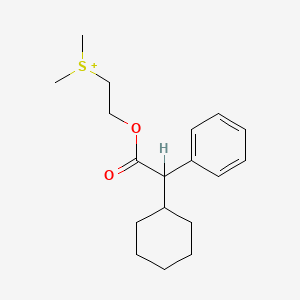

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25330-82-9 |

|---|---|

Molecular Formula |

C18H27O2S+ |

Molecular Weight |

307.5 g/mol |

IUPAC Name |

2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium |

InChI |

InChI=1S/C18H27O2S/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3/q+1 |

InChI Key |

NRZPIZQZOQMVFZ-UHFFFAOYSA-N |

Canonical SMILES |

C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexasodium Salts

Synthesis of Polycarboxylic Acid-Based Hexasodium Chelating Agents

Polycarboxylic acids and their corresponding hexasodium salts are well-known for their chelating abilities, forming stable complexes with metal ions. Two examples discussed here are derivatives of nitrilotriethylene and melamine (B1676169) hexaacetate.

Nitrilotriethylene and Melamine Hexaacetate Derivatives

Optimization of Reaction Conditions for High Yields

Achieving high yields in the synthesis of polycarboxylic acid-based hexasodium salts often involves careful optimization of reaction parameters such as temperature, solvent, reactant ratios, and reaction time acs.orgacs.org. For the synthesis of melamine hexaacetic acid, while an earlier method using cyanuric chloride and iminodiacetic acid sodium salt had low yield, a three-step nucleophilic substitution method was developed with moderate conditions and high yield researchgate.netgoogle.com. Optimization studies in organic synthesis, including the formation of carboxylic acids and amides, often involve systematically varying parameters like solvent, temperature, and catalyst loading to maximize the desired product yield and minimize by-product formation acs.orgacs.orgnih.govresearchgate.netgrowingscience.com. For instance, in the synthesis of carboxylic acids, water has been identified as an optimal solvent under certain conditions, and reaction temperature significantly impacts yield nih.gov.

Preparation of Hexasodium Polyoxometalates (e.g., Tungstates, Vanadates, Tellurates)

Polyoxometalates (POMs) are a class of metal-oxide clusters with diverse structures and properties. Hexasodium salts of polyoxometalates, such as tungstates, vanadates, and tellurates, can be synthesized using various methods, including hydrothermal and sol-gel routes, and through controlled pH neutralization.

Hydrothermal and Sol-Gel Synthetic Routes

Hydrothermal synthesis is a widely used method for preparing crystalline inorganic materials, including polyoxometalates and their hybrid organic-inorganic derivatives mdpi.comiyte.edu.tracs.orgacs.orgresearchgate.net. This method typically involves carrying out reactions in aqueous solutions at elevated temperatures and pressures. Hydrothermal conditions can influence the self-assembly of POM structures and facilitate the incorporation of other species acs.orgacs.org. For example, novel Keggin-type heteropolymolybdates have been synthesized under hydrothermal conditions in aqueous solution researchgate.net.

The sol-gel method is another versatile technique for synthesizing metal oxides and composite materials, including those incorporating polyoxometalates mdpi.comaip.orgmdpi.comacademie-sciences.fr. This approach involves the formation of a colloidal suspension (sol) that gradually gels, followed by drying and often calcination to obtain the final material. Sol-gel synthesis can be used to encapsulate POMs within matrices like silica, which can be relevant for preparing solid-state hexasodium polyoxometalate materials or composites academie-sciences.fr.

Controlled pH Neutralization Approaches

The pH of the reaction mixture is a critical factor in the synthesis of polyoxometalates, as it influences the condensation and speciation of the metal-oxide clusters ummto.dz. Controlled pH neutralization is often employed to direct the formation of specific POM structures and their corresponding salts. For instance, adjusting the pH of a sodium molybdate (B1676688) solution with acid can lead to the formation of different polyoxomolybdate anions mdpi.com. In the preparation of heteropoly compounds, pH control is essential, and reactions are often carried out in acidic or buffered solutions tsijournals.comasianpubs.org. Maintaining a specific pH, such as around 4.5 for certain heteropoly complexes, can be achieved by adding acid during the reaction tsijournals.com. The stability of polyoxovanadate anions, for example, is dependent on pH, with different species being predominant at acidic versus basic conditions researchgate.net.

Preparation of Heteropoly Compounds

Heteropoly compounds are a type of polyoxometalate that contains one or more heteroatoms (e.g., P, Si, As) in addition to the transition metal and oxygen atoms iyte.edu.trntu.edu.sg. Hexasodium salts of heteropoly compounds, such as phosphotungstates, can be prepared through reactions involving the appropriate precursor salts, such as sodium tungstate (B81510) and a phosphate (B84403) source, in aqueous solution under controlled pH conditions asianpubs.orgwikipedia.orgsigmaaldrich.com. The synthesis often involves mixing solutions of the constituent metalates and the heteroatom source, followed by acidification and heating aip.orgwikipedia.org. For example, phosphotungstic acid (a precursor to sodium phosphotungstate) can be prepared from sodium tungstate dihydrate and phosphoric acid acidified with hydrochloric acid wikipedia.org. Transition metal-substituted heteropoly compounds can also be synthesized from aqueous solutions of sodium tungstate and transition metal salts at specific pH values asianpubs.org. The preparation of heteropoly complexes can involve conventional reflux methods or hydrothermal synthesis tsijournals.comasianpubs.org.

Data Table: Selected Hexasodium Salts and Precursors

| Compound Name | Formula | PubChem CID | Relevant Synthesis Method(s) Mentioned in Text |

| Hexasodium melamine hexaacetate | Not explicitly provided in search results | - | Nucleophilic Substitution researchgate.netgoogle.com |

| Sodium Metatungstate (Hexasodium Dihydrogendodecawolframate) | Na₆[H₂W₁₂O₄₀] or 3Na₂WO₄ · 9WO₃ · xH₂O | 3084108 americanelements.comamericanelements.comnih.gov, 71311259 wikipedia.org | Controlled pH Neutralization, Hydrothermal? |

| Sodium Phosphotungstate | Na₃PO₄·12WO₃·xH₂O | 24873072 sigmaaldrich.com, 90479640 nih.gov | Controlled pH Neutralization aip.orgasianpubs.orgwikipedia.orgsigmaaldrich.com |

| Sodium Polytungstate | 3Na₂WO₄ · 9WO₃ · H₂O | 329763629 sigmaaldrich.comsigmaaldrich.com | Controlled pH Neutralization? |

Detailed Research Findings:

Research into the synthesis of these hexasodium salts often involves detailed characterization of the products using techniques such as IR spectroscopy, NMR spectroscopy, elemental analysis, and X-ray diffraction to confirm their structure and purity researchgate.netacs.orgacs.orgresearchgate.netasianpubs.orgrsc.org. Studies on reaction optimization may involve systematic variation of parameters and analysis of the resulting yields and product purity acs.orgacs.orgnih.govresearchgate.netgrowingscience.com. For polyoxometalates, research findings often detail the influence of synthesis conditions, such as pH and temperature, on the formation of specific Keggin or other polyoxometalate structures researchgate.netummto.dzmdpi.comtsijournals.comasianpubs.orgresearchgate.netcore.ac.uk. Hydrothermal synthesis, for instance, has been shown to facilitate the integration of polyoxometalates into metal-organic frameworks (MOFs) and enhance material performance in applications like dye adsorption rsc.org.

Design and Synthesis of Water-Soluble Hexasodium Phosphine (B1218219) Ligands

Water-soluble phosphine ligands are crucial in aqueous-phase catalysis, offering environmental benefits and facilitating reactions with water-soluble substrates. The introduction of anionic groups, such as phosphonate (B1237965) functionalities, is a common strategy to impart water solubility to phosphine ligands. Hexasodium salts of these ligands represent highly charged variants designed for specific applications.

A notable example is hexasodium tris(4-phosphonatophenyl)phosphine. The convenient synthesis of this water-soluble ligand has been reported. dntb.gov.uanih.govacs.org This synthesis involves functionalizing a triarylphosphine scaffold with phosphonate groups, which are subsequently converted to their sodium salt form. The resulting hexasodium salt exhibits high water solubility. dntb.gov.uaacs.org

Another approach to preparing phosphonate-functionalized phosphine ligands and their sodium salts involves a Mannich-type reaction. tandfonline.com This method utilizes bis(hydroxymethyl)diphenylphosphonium chloride with 2-aminoethylphosphonic acid derivatives under mild conditions. tandfonline.com The resulting phosphine ligands can then be converted to their di-sodium salts, demonstrating a route to introduce phosphonate functionalities that can potentially be extended to higher sodium salts. tandfonline.com

The use of phosphonodiamide has also been explored in the synthesis of triarylphosphines functionalized with phosphonic acid groups. researchgate.net Phosphonodiamide is considered more robust than phosphonate when exposed to certain nucleophilic species, such as phosphide (B1233454) anions, which are relevant intermediates in some phosphine synthesis routes. researchgate.net

Nucleophilic Phosphination Strategies

Nucleophilic phosphination is a fundamental strategy for forming carbon-phosphorus (C-P) bonds, essential for synthesizing phosphine ligands. This involves the nucleophilic attack of a phosphorus species on an electrophilic carbon center. While the direct synthesis of hexasodium phosphine ligands via nucleophilic phosphination is a complex undertaking due to the charge state, the underlying principles and developed methodologies are applicable.

Transition metal phosphido complexes can serve as highly nucleophilic phosphorus species for C-P bond formation. acs.org For instance, electron-rich ruthenium phosphido complexes have been shown to exhibit enhanced nucleophilicity and can be utilized in substitution reactions with various electrophiles, including alkyl halides. acs.org This approach, while demonstrated for the synthesis of P-stereogenic phosphines, highlights the potential of using pre-formed nucleophilic metal-phosphine species in constructing complex phosphine structures. acs.org

Metal-free nucleophilic phosphination methods have also been investigated, particularly for the functionalization of aromatic systems like pyridine (B92270). researchgate.netmdpi.com These methods often involve the activation of the aromatic ring towards nucleophilic attack by a phosphine or phosphite (B83602) derivative. researchgate.netmdpi.com For example, the phosphination of pyridine derivatives can occur through a mechanism involving the nucleophilic attack of a phosphine on a pre-activated pyridinium (B92312) salt. mdpi.com

The nucleophilic phosphinylation of alkyl halides, also known as the Michaelis-Arbuzov reaction, is a prominent method for synthesizing phosphinates, which can be precursors to phosphonic acids and subsequently phosphonates. chinesechemsoc.org While traditionally applied to primary alkyl halides and requiring high temperatures, recent advancements have explored radical approaches to overcome these limitations, enabling the phosphinylation of secondary and even tertiary alkyl bromides under milder conditions. chinesechemsoc.org

These nucleophilic phosphination strategies, by enabling the formation of C-P bonds and the introduction of phosphonate functionalities, provide crucial tools for the design and synthesis of complex phosphine ligands that can be subsequently converted into hexasodium salts.

Tailor-Made Synthesis of Chiral Hexasodium Derivatives

The development of tailor-made synthetic routes is essential for accessing complex molecules with specific structural features, including chirality. While the search results primarily discuss the tailor-made synthesis of chiral amino acids using chiral nickel(II) complexes, the principles can be extrapolated to the synthesis of other chiral molecules, potentially including hexasodium derivatives with specific chiral centers. acs.orgbeilstein-journals.orgresearchgate.netmdpi.comnih.gov

Chiral ligands and metal complexes play a significant role in asymmetric synthesis, allowing for the controlled introduction of stereogenic centers. acs.orgbeilstein-journals.orgresearchgate.netmdpi.comnih.gov The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of reactions. acs.orgbeilstein-journals.orgresearchgate.netmdpi.comnih.gov For instance, chiral Ni(II) complexes of Schiff bases derived from tridentate ligands have proven effective for the asymmetric synthesis of various amino acids through reactions like alkylations. mdpi.comnih.gov

In the context of phosphine ligands, the tailor-made synthesis of chiral P-stereogenic phosphines is an active area of research. Methods involving stereospecific nucleophilic substitution of H-phosphinates have been developed to access optically pure phosphine oxides, which can be reduced to chiral phosphines. acs.org Furthermore, the asymmetric catalytic synthesis of P-stereogenic phosphines has been achieved using nucleophilic ruthenium phosphido complexes. acs.org These advancements in controlling stereochemistry at the phosphorus center are relevant for designing and synthesizing chiral hexasodium phosphine ligands with specific three-dimensional arrangements.

The combination of nucleophilic phosphination strategies with tailor-made asymmetric synthesis approaches holds potential for the creation of complex, chiral hexasodium phosphine ligands with precisely controlled structures and properties.

Combinatorial and Modular Synthesis of Oligosaccharide Hexasodium Salts

Oligosaccharides are complex carbohydrates with diverse biological roles. Their synthesis is challenging due to the need to control regioselectivity and stereoselectivity of glycosidic bond formation. Combinatorial and modular synthesis approaches offer powerful strategies for the efficient construction of oligosaccharide libraries and complex structures. Hexasodium salts of oligosaccharides, particularly sulfated variants like heparan sulfate (B86663) fragments, are biologically relevant and require specialized synthetic methods.

Modular synthesis strategies have been successfully applied to the preparation of oligosaccharide fragments, including those of heparan sulfate. nih.govd-nb.infodtu.dkacs.orguu.nl These approaches typically involve the preparation of well-defined monosaccharide or disaccharide building blocks that can be coupled in a stepwise or convergent manner to assemble larger oligosaccharide chains. dtu.dkacs.orguu.nl Protecting group strategies are crucial in modular synthesis to ensure selective glycosylation reactions. dtu.dkuu.nl

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is another powerful modular approach for oligosaccharide synthesis. nih.govd-nb.info This method leverages the high specificity of glycosyltransferases to form specific glycosidic linkages, complementing chemical synthesis steps used for preparing modified monosaccharides or initial oligosaccharide primers. nih.govd-nb.info For example, chemoenzymatic synthesis has been used to prepare heparan sulfate mimetics with defined domain structures. nih.govd-nb.info

The conversion of synthesized oligosaccharides to their sodium salt form, particularly for highly sulfated structures, is often a final step in the synthesis. This can involve treatment with a sodium-exchange resin or reaction with a sodium base. nih.govacs.org For instance, heparan sulfate mimetics have been converted into their sodium salts by treatment with Dowex 50×8Na+ resin. nih.gov Similarly, synthetic heparan sulfate oligosaccharides have been converted to sodium salts after purification. acs.org

Combinatorial approaches, which involve the simultaneous synthesis of multiple compounds in a systematic way, can be used to generate libraries of oligosaccharide hexasodium salts with variations in sugar composition, linkage types, and sulfation patterns. Although the search results don't detail combinatorial synthesis specifically for hexasodium oligosaccharide salts, the general principles of high-throughput combinatorial synthesis of metal complexes and the modular nature of oligosaccharide synthesis suggest that such approaches are feasible for generating diverse libraries of these complex molecules. uu.nlresearchgate.net

These modular and combinatorial strategies, combined with efficient salt formation procedures, are vital for accessing the structural diversity of oligosaccharide hexasodium salts and for producing sufficient quantities for research and potential applications.

Data Tables

Based on the search results, specific quantitative data for direct inclusion in interactive data tables is limited within the provided snippets. However, the information allows for the presentation of typical outcomes or conditions described for the synthesis of relevant compounds.

| Compound Class | Synthesis Method Examples | Key Features / Outcomes |

| Water-Soluble Phosphine Ligands | Convenient Synthesis, Mannich-type reaction | High water solubility (for hexasodium salt), introduction of phosphonate groups. dntb.gov.uaacs.orgtandfonline.com |

| Chiral Phosphine Derivatives | Nucleophilic attack of Ru phosphido complex, Stereospecific substitution | Asymmetric synthesis of P-stereogenic phosphines/phosphine oxides. acs.orgacs.org |

| Oligosaccharide Sodium Salts | Modular Chemical Synthesis, Chemoenzymatic Synthesis | Stepwise/convergent assembly of oligosaccharide chains, enzymatic extension, conversion to sodium salts. nih.govd-nb.infodtu.dkacs.orguu.nl |

| Synthesis of Hexasodium Tris(4-phosphonatophenyl)phosphine dntb.gov.uaacs.org |

| Method: Convenient Synthesis |

| Key Starting Materials: Triarylphosphine precursor, phosphonate source |

| Outcome: Water-soluble hexasodium salt |

| Conversion of Oligosaccharides to Sodium Salts nih.govacs.org |

| Method: Sodium-exchange resin treatment, Reaction with sodium base |

| Example Reagent: Dowex 50×8Na+ resin, NaOH |

| Outcome: Formation of sodium salt form of oligosaccharide |

Detailed Research Findings

Research into the synthesis of water-soluble hexasodium phosphine ligands has demonstrated the effectiveness of incorporating phosphonate groups. The reported convenient synthesis of hexasodium tris(4-phosphonatophenyl)phosphine yields a ligand with high water solubility, making it suitable for aqueous-phase applications. dntb.gov.uaacs.org The robustness of phosphonodiamide functionalities towards nucleophilic phosphide anions has been noted as an advantage in certain synthetic routes to phosphine ligands with phosphonic acid groups. researchgate.net

In the realm of chiral synthesis relevant to potential hexasodium derivatives, studies on asymmetric phosphination have shown that using chiral metal complexes, such as ruthenium phosphido complexes, allows for the enantioselective synthesis of P-stereogenic phosphines. acs.org This control over stereochemistry is critical for developing tailor-made chiral ligands.

For oligosaccharide hexasodium salts, modular chemical synthesis allows for the construction of complex structures by coupling defined building blocks. dtu.dkacs.orguu.nl Chemoenzymatic approaches further enhance this by utilizing enzymes for specific glycosylation steps, enabling the synthesis of complex oligosaccharides like heparan sulfate mimetics with controlled domain structures. nih.govd-nb.info The final conversion to hexasodium salts is typically achieved through ion exchange or reaction with sodium bases, yielding the desired highly charged species. nih.govacs.org

The application of combinatorial and modular synthesis in related areas, such as metal complex synthesis and the creation of porous materials, underscores their potential for generating diverse libraries of hexasodium salts for screening and discovery purposes. researchgate.netrsc.orgresearchgate.net

Structural Characterization and Solid State Chemistry of Hexasodium Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in crystalline hexasodium compounds. rsc.orgmdpi.com This method allows for the determination of crystal systems, space groups, unit cell parameters, atomic positions, and thermal displacements. rsc.org

Determination of Anionic Frameworks and Coordination Polyhedra (e.g., IO6, VO6, TeW6O24 units)

SCXRD is instrumental in defining the anionic frameworks present in hexasodium compounds. These frameworks can be built from various coordination polyhedra, such as octahedra (e.g., IO6, VO6) or more complex units like the Anderson-type [TeW6O24]⁶⁻ polyanion. sciencepublishinggroup.comsciencepublishinggroup.com For instance, in hexasodium hexatungstotellurate(VI) compounds, the structure features the Anderson-Evans type [TeW6O24]⁶⁻ polyoxoanion, which consists of a central {TeO6} octahedron surrounded by six {WO6} units. sciencepublishinggroup.comsciencepublishinggroup.com These {WO6} units are linked by edge-sharing and connected to the central tellurium atom via oxygen atoms, forming a planar structure with approximate D3d symmetry. sciencepublishinggroup.comsciencepublishinggroup.com The sodium cations in such structures coordinate to the oxygen ions of the polyanions, as well as to water molecules and organic ligands if present. researchgate.net In other sodium-containing structures, coordination polyhedra around sodium atoms can vary, including distorted octahedra (NaO6) and trigonal bipyramids (NaO5), with Na-O bond distances typically ranging from 2.1 to 3.1 Å. iucr.orgmdpi.comacs.org

Table 1: Examples of Anionic Units and Coordination Polyhedra in Sodium Compounds

| Anionic Unit/Polyhedra | Description | Example Compound |

| [TeW6O24]⁶⁻ | Anderson-Evans type polyoxoanion | Hexasodium hexatungstotellurate(VI) 22-hydrate sciencepublishinggroup.comrcsb.org |

| {WO6} | Tungsten-centered octahedron | Part of the [TeW6O24]⁶⁻ and [W12O40(OH)2]¹⁰⁻ polyanions sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.netnih.govtuwien.at |

| {TeO6} | Tellurium-centered octahedron | Central unit in [TeW6O24]⁶⁻ sciencepublishinggroup.comsciencepublishinggroup.com |

| [W12O40(OH)2]¹⁰⁻ | Paratungstate B anion | Hexasodium tetraserinolium paratungstate B decahydrate (B1171855) researchgate.netresearchgate.net |

| NaOₓ | Sodium coordination polyhedra (e.g., octahedra) | Various sodium coordination polymers and salts iucr.orgmdpi.comacs.orgjournalssystem.com |

| [NbO2F4]³⁻ | Niobium oxyfluoride anion | K₂NaNbO₂F₄ cas.cn |

| [IrF6]²⁻, [IrF6]³⁻ | Hexafluoroiridate anions | Na₂[IrF₆]·2H₂O, Na₃[IrF₆]·2H₂O nih.govacs.org |

| [MnW6O18(OH)6]⁴⁻ | Keggin-type polyoxoanion | Sodium Hexatunstomanganate [Na₂(H₂O)₁₀][Na(H₂O)₃]₂[MnW₆O₁₈(OH)₆] · 6H₂O sciencepublishinggroup.comsciencepublishinggroup.com |

Advanced Spectroscopic Characterization Techniques

Complementary to X-ray diffraction, various spectroscopic techniques provide valuable information about the structure and bonding in hexasodium compounds. researchgate.netmdpi.com

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P, 13C, 1H)

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is a powerful tool for characterizing the local environment of specific nuclei within hexasodium compounds, particularly when organic ligands or phosphorus-containing anions are present. scielo.org.mxrsc.orgroyalsocietypublishing.orgmagritek.comoxinst.com NMR can provide information about the connectivity, symmetry, and dynamics of molecules in both solution and solid states. rsc.orgoxinst.com For instance, multinuclear NMR has been used to study the structure and properties of organo-phosphorus compounds and coordination complexes. scielo.org.mxroyalsocietypublishing.orgmagritek.com While specific examples of ¹H, ¹³C, or ³¹P NMR applied directly to the "hexasodium" part of a compound were not prominently featured in the search results, these techniques are routinely used to characterize the organic or other anionic components within such complex structures. ²³Na NMR can also be used to probe the local environment of the sodium cations themselves. oxinst.comomicsdi.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Lattice Mode Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is widely used to identify functional groups and study lattice vibrations in solid compounds. sciencepublishinggroup.comosti.govresearchgate.netmdpi.comroyalsocietypublishing.orgirdg.orgd-nb.info These techniques provide information about the bonding and symmetry of the anionic frameworks and other molecular components. sciencepublishinggroup.comresearchgate.netirdg.orgacs.org For example, IR spectroscopy has been used to confirm the presence of specific groups like O-W-O in sodium tungstate (B81510) compounds and assign their vibrational modes. royalsocietypublishing.org In polyoxometalates like hexatungstotellurates, characteristic IR absorption bands correspond to vibrations of the polyanion. sciencepublishinggroup.com Raman spectroscopy is often used in conjunction with IR to obtain a more complete picture of the vibrational modes. mdpi.comroyalsocietypublishing.orgacs.org The vibrational spectra can help to confirm the formation of the desired compound and provide fingerprints for identifying different phases or structural variations. royalsocietypublishing.orgirdg.orgresearchgate.net

Table 2: Examples of Spectroscopic Data

| Technique | Nuclei/Range | Information Provided | Example Application |

| NMR | ¹H, ¹³C, ³¹P, ²³Na | Local environment, connectivity, symmetry, dynamics | Characterization of organic ligands and anionic components scielo.org.mxrsc.orgroyalsocietypublishing.orgmagritek.comoxinst.com |

| FTIR | Infrared range | Identification of functional groups, bonding, lattice modes | Confirmation of O-W-O groups, polyanion vibrations sciencepublishinggroup.comosti.govroyalsocietypublishing.orgirdg.orgd-nb.info |

| Raman | Raman range | Identification of functional groups, bonding, lattice modes | Complementary to FTIR, confirmation of compound formation mdpi.comroyalsocietypublishing.orgirdg.orgd-nb.infoacs.orgresearchgate.net |

Optical Spectroscopy (UV/Vis, Fluorescence, Phosphorescence) for Electronic Structure Probing

Optical spectroscopy techniques, including Ultraviolet-Visible (UV/Vis) absorption, fluorescence, and phosphorescence, are powerful tools for investigating the electronic structure of materials. These methods involve the interaction of electromagnetic radiation with the electronic energy levels of a substance, providing information about electronic transitions, energy gaps, and excited states. britannica.comcopbela.orglibretexts.orgresearchgate.net

UV/Vis absorption spectroscopy measures the wavelengths of light absorbed by a sample, corresponding to transitions of electrons from lower to higher energy levels. britannica.comcopbela.orglibretexts.org The resulting spectrum can provide insights into the nature of bonding and the presence of chromophoric groups within the compound.

Fluorescence and phosphorescence are types of photoluminescence, where a material emits light after absorbing photons. britannica.comcopbela.orglibretexts.org Fluorescence is a rapid emission process occurring from a singlet excited state, while phosphorescence is a slower process involving a transition from a triplet excited state. britannica.comcopbela.orglibretexts.org The excitation and emission spectra, as well as the decay times, can reveal details about the excited state dynamics and electronic relaxation pathways. britannica.comcopbela.orglibretexts.org These techniques are particularly sensitive to the electronic environment and can be used to probe the influence of structure on electronic properties.

While these optical spectroscopy techniques are widely applicable for studying the electronic structure of various solid-state materials, including those with ionic components, the available search results did not provide specific detailed research findings or data tables on the application of UV/Vis, fluorescence, or phosphorescence spectroscopy specifically to hexasodium compounds like Sodium Hexametaphosphate for the purpose of probing their electronic structure. However, based on the general principles, these techniques could potentially be used to study electronic transitions within the phosphate (B84403) anionic network or to investigate the effect of the sodium cations on these transitions if suitable chromophores or luminescent centers are present or introduced.

Theoretical and Computational Chemistry of Hexasodium Systems

Quantum Mechanical Studies (e.g., DFT, Ab initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio approaches, are fundamental tools in exploring the properties of hexasodium systems at the atomic and molecular level. These methods provide insights into the electronic distribution, stability, and potential reactivity of these compounds. Studies utilizing DFT and ab initio calculations have been reported for various hexasodium compounds, including polyoxometalates like hexasodium α-metatungstate and hexasodium heptamolybdate, as well as organic systems such as hexasodium p-sulfonatocalix fishersci.caarene and hexasodium transition metal sulfates. americanelements.comsuprabank.orgsuprabank.orgamericanelements.comwikipedia.org Periodic ab initio Hartree-Fock linear-combination-of-atomic-orbitals programs have been used, sometimes employing core pseudopotentials to focus calculations on valence electrons. americanelements.com The quality of pseudopotential results can be checked by comparison with all-electron calculations performed on related light-atom systems. americanelements.com

Elucidation of Electronic Structure and Bonding Characteristics

Computational studies have shed light on the electronic structure and bonding within hexasodium compounds. For hexasodium p-sulfonatocalix fishersci.caarene (SC6), theoretical analysis using DFT has shown that the presence of six sodium ions coordinated with the oxygen atoms of the sulfonate groups leads to a redistribution of electron density within the molecule. suprabank.org This electron density redistribution influences the supramolecular properties of SC6. suprabank.org The transition from a related compound (TB6) to SC6 has been shown to increase the ionization energy, electron affinity, chemical potential, and dipole moment. suprabank.org The frontier molecular orbitals in the SC6 molecule are primarily located on the aromatic and sulfonate groups, which are key sites for interactions with other species, including biological objects. suprabank.org

Electronic structure calculations, often based on DFT, have also been applied to inorganic hexasodium systems like sodium selenotetrelates, providing insights into their formation, stability, and electronic characteristics. americanelements.com In the realm of polyoxometalates, DFT and ab initio modeling have been used to understand the electronic properties and bonding, including the influence of organic functionalization on the electronic structure and redox properties. suprabank.org For instance, studies on imido-functionalized polyoxomolybdates have shown that the organic group can effectively modify the electronic properties. suprabank.org

Prediction of Spectroscopic Properties and Vibrational Frequencies

Theoretical calculations are valuable for predicting and interpreting the spectroscopic properties of hexasodium compounds. DFT methods have been employed to calculate the vibrational spectra, such as Infrared (IR) and Raman spectra, for compounds like hexasodium p-sulfonatocalix fishersci.caarene (SC6). suprabank.org Comparing the calculated vibrational spectra with experimental data, such as IR spectra, helps in assigning observed bands to specific functional groups and vibrational modes, like distinguishing bands of tert-butyl and sulfonate groups in calixarene (B151959) derivatives. suprabank.org

Spectroscopic techniques, sometimes coupled with computational analysis, are used to characterize hexasodium compounds. Raman spectroscopy can identify vibrational modes, such as W–O bonds in tungstate (B81510) clusters, aiding in distinguishing coordination environments. fishersci.ca Photoluminescence (PL) spectroscopy can detect emission bands related to charge-transfer transitions in specific groups within the compound, like tungstate groups. fishersci.ca Solid-state UV/vis diffuse reflectance spectroscopy has been used to investigate the electronic properties of hexasodium transition metal sulfates, indicating their insulating nature. wikipedia.org

Conformational Energy Landscape Analysis

Understanding the conformational flexibility and preferred conformations of hexasodium compounds is crucial for predicting their behavior and interactions. Computational studies, including DFT calculations, have been used to analyze the conformational energy landscape of these molecules. For hexasodium p-sulfonatocalix fishersci.caarene (SC6), calculations have determined the relative stability of different conformations, such as the compressed cone and double partial cone forms. suprabank.org For SC6, the compressed cone conformation has been found to be the most stable, with other conformations being significantly less stable energetically. suprabank.org

Conformational analysis has also been explored in the context of other hexasodium systems, such as chondroitin (B13769445) sulfate (B86663) hexasodium salt, where the free energy landscape suggested a relatively broad conformational space for certain linkages. wikipedia.org Energy landscape analysis is also relevant in the study of molecular self-assembly processes that can involve hexasodium compounds like p-sulfonatocalixarenes, where the thermodynamic description of assemblies is explored. wikipedia.org

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are powerful techniques for investigating the behavior of hexasodium systems in solution, providing dynamic insights into their structure, interactions, and conformational changes in a solvent environment. MD simulations have been extensively applied to study the solution-phase behavior of p-sulfonatocalixarenes, including hexasodium p-sulfonatocalix fishersci.caarene, in aqueous solutions. wikipedia.orgcenmed.com These simulations help in understanding the binding abilities and structures of complexes formed between the hexasodium host molecules and various guest molecules in water. wikipedia.orgcenmed.com

MD simulations can reveal the conformational flexibility of these compounds in solution. For instance, studies on complexes of p-sulfonatocalixarenes with metal ions in aqueous solution using MD simulations have shown that the formation of outer-sphere complexes can preserve the conformational flexibility of the calixarene host. cenmed.com MD simulations have also been used in broader biological contexts involving hexasodium salts, such as studying the behavior of protein oligomers in solutions containing precipitants like sodium nitrate (B79036). thegoodscentscompany.com

Reaction Mechanism Modeling and Energy Profiling

Computational methods can be employed to model reaction mechanisms and determine energy profiles for reactions involving or producing hexasodium compounds. While detailed reaction mechanism modeling for the formation or transformation of many complex hexasodium systems is intricate, some studies provide insights into these processes. For example, the hydrothermal decomposition of sodium tungstate into hexasodium tungstate hydrate (B1144303) involves specific reaction conditions and intermediate species, which can be investigated through theoretical approaches. fishersci.ca

In the context of organic hexasodium compounds, computational methods like DFT have been used to predict thermodynamic parameters such as the Gibbs free energy changes for reactions. americanelements.com This allows for the theoretical evaluation of the feasibility and spontaneity of reactions, such as those involved in the synthesis of compounds like hexasodium melamine (B1676169) hexaacetate. americanelements.com

Simulation of Electronic Transitions in Hydrated Clusters

The simulation of electronic transitions in hydrated clusters of hexasodium compounds provides valuable information about their behavior in aqueous environments and their interaction with light. DFT is a commonly used method for simulating electronic transitions and can be applied to study hydrated clusters of hexasodium systems. For instance, the application of DFT to simulate electronic transitions in hydrated clusters has been mentioned in the context of hexasodium tungstate hydrate. fishersci.ca Such simulations can help in understanding the excited-state properties and the influence of hydration on the electronic behavior of these compounds.

These computational approaches, when combined with experimental spectroscopic data, offer a comprehensive understanding of the electronic structure and transitions that govern the optical properties and photochemical behavior of hexasodium compounds in solution and other environments.

Advanced Analytical Methodologies for Detection and Quantification of Hexasodium Compounds

Chromatographic Separation Techniques (e.g., HPLC, Ion Chromatography)

Chromatographic methods play a vital role in separating hexasodium compounds from complex mixtures, which is often a necessary step before detection and quantification. Given the ionic nature of these compounds, Ion Chromatography (IC) is a particularly well-suited technique. IC separates analytes based on their charge interactions with a stationary phase. It is widely used for the determination of ionic solutes, including inorganic anions and cations. unil.chlibretexts.org Suppressed conductivity detection is commonly employed in IC to enhance the sensitivity for ionic analytes by reducing the background conductivity of the mobile phase. thermofisher.comthermofisher.com This technique is effective for analyzing both inorganic anions and cations. thermofisher.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is also applicable, particularly when coupled with appropriate stationary phases and detection methods. For the analysis of ionic compounds, ion-exchange chromatography, a subset of liquid chromatography, is frequently used. libretexts.org This involves stationary phases with fixed ionic groups that interact with the charged analytes. libretexts.org The choice of stationary phase (cation or anion exchange) depends on the charge of the species being analyzed. libretexts.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode that has shown utility in separating and quantifying both anionic and cationic pharmaceutical counterions simultaneously. chromatographyonline.comlcms.cz This approach, often combined with detectors like the Evaporative Light Scattering Detector (ELSD), can be effective for analyzing complex samples containing highly polar and ionic compounds like hexasodium salts. chromatographyonline.comlcms.cz

Ion-pair reversed phase HPLC is also utilized for the analysis of ionic compounds. europa.eu This method involves adding an ion-pairing reagent to the mobile phase to form neutral ion pairs with the charged analytes, allowing them to be retained on a reversed-phase column. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Characterization

Mass spectrometry (MS) provides powerful capabilities for the identification and structural characterization of hexasodium compounds. When coupled with chromatographic separation techniques (hyphenated techniques), MS offers enhanced selectivity and sensitivity. HPLC-MS is a common hyphenated technique used for the analysis of various compounds, including ionic species. saspublishers.comresearchgate.net Electrospray ionization (ESI) is frequently used in conjunction with MS for analyzing polar and ionic molecules, as it efficiently generates gas-phase ions from the liquid mobile phase. nih.govnih.gov

For hexasodium compounds, which are highly charged, ESI-MS in negative ion mode would likely be employed to detect the anionic species. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, providing information about the molecular weight and fragmentation patterns, which aids in structural elucidation. High-resolution mass spectrometry can provide elemental composition information. nih.gov

The analysis of Riboflavin (B1680620) 5'-phosphate sodium, a related compound with a sodium counterion, has been successfully performed using HPLC/MS. saspublishers.com The mass spectrum showed a main signal corresponding to the protonated riboflavin phosphate (B84403). saspublishers.com This suggests that MS is a valuable tool for confirming the identity of the anionic component of hexasodium salts.

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique primarily used for trace element analysis, including metal ions. mdpi.com While not directly used for the molecular characterization of the entire hexasodium compound, ICP-MS could be employed to quantify the sodium content or other metal impurities present in the sample. mdpi.com

Electrochemical Analytical Approaches (e.g., Voltammetry)

Electrochemical methods, such as voltammetry, can be applied for the detection and quantification of electroactive hexasodium compounds. These techniques measure the electrical current generated or consumed when an analyte undergoes oxidation or reduction at an electrode surface. mdpi.com Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are common voltammetric techniques used to study the electrochemical behavior of compounds and for quantitative analysis. mdpi.com

While the hexasodium counterion itself is not typically electroactive in the potential range used for many organic compounds, the anionic species balanced by the sodium ions might be. If the anionic part of the hexasodium compound is electroactive, voltammetry can be a sensitive detection method, potentially coupled with chromatographic separation (e.g., HPLC- electrochemical detection). mdpi.com

Electrochemical sensors, including ion-selective electrodes (ISEs), can be developed for the detection of specific ions. Studies have explored the development of solid-state ISEs for detecting ions like sodium and potassium. mdpi.com Voltammetric methods have also been investigated for the determination of sodium ions using modified electrodes. acs.org While these methods focus on the sodium ion, they highlight the potential of electrochemical approaches for analyzing ionic components related to hexasodium compounds.

Development and Validation of Reference Standards for Analytical Quality Control (e.g., Riboflavin 3',5'-Diphosphate hexasodium salt)

The availability and proper validation of reference standards are fundamental for ensuring the accuracy and reliability of analytical methods used for detecting and quantifying hexasodium compounds. A reference standard is a highly characterized substance used to calibrate analytical instruments and validate methods. Riboflavin 3',5'-Diphosphate hexasodium salt is an example of such a reference standard. aquigenbio.comsynzeal.comsimsonpharma.com

Reference standards like Riboflavin 3',5'-Diphosphate hexasodium salt are essential for analytical method development, method validation (AMV), and quality control (QC) applications. aquigenbio.com They are supplied with comprehensive characterization data to ensure compliance with regulatory guidelines. aquigenbio.comsynzeal.com The validation of analytical methods using these standards typically involves assessing parameters such as accuracy, precision, repeatability, selectivity, specificity, and robustness. saspublishers.com For instance, the validation of an HPLC/MS method for Riboflavin 5'-phosphate sodium involved assessing system suitability according to regulatory guidelines. saspublishers.com

Reference standards are crucial for establishing traceability in analytical measurements, sometimes to pharmacopeial standards like USP or EP. aquigenbio.com They are also used in identifying unknown impurities and evaluating the quality of manufactured products. axios-research.com

Applications in Metal Ion Concentration Monitoring and Environmental Analysis

Hexasodium compounds, as salts containing a high concentration of sodium ions, can be relevant in the context of metal ion concentration monitoring and environmental analysis, although often as part of the sample matrix or as analytes themselves.

In environmental analysis, ion chromatography is a well-established technique for determining inorganic anions and cations in various environmental samples, including water and soil extracts. unil.chlcms.cz While the focus is often on pollutants, the presence and concentration of sodium ions, potentially originating from hexasodium salts, can be monitored. The analysis of brines and high-salt concentration environmental waters presents challenges for IC, but various approaches, including sample dilution, matrix elimination, and the use of specific eluents and detectors, are employed. unil.ch

The determination of metal ions in environmental samples is also performed using techniques like ICP-MS. mdpi.com High salt matrices, containing elevated levels of sodium, can impact the analysis of metal ions by techniques like Laser-Induced Breakdown Spectroscopy (LIBS), highlighting the importance of considering matrix effects when analyzing samples containing high concentrations of sodium compounds. drawellanalytical.comosti.govresearchgate.net

While hexasodium compounds themselves might not always be the primary target analytes in environmental monitoring, their presence as counterions or as part of complex mixtures in industrial byproducts, saline waters, or even certain consumer products can necessitate analytical methods capable of handling high salt concentrations and separating the anionic component for analysis. drawellanalytical.com The use of salt solutions, including sodium chloride and sodium hexametaphosphate, is also explored in sample preparation techniques for environmental analysis, such as density separation of microplastics. nih.gov

Coordination Chemistry and Metal Ion Sequestration Mechanisms

Principles of Chelation by Polyaminocarboxylate and Polycarboxylic Acid Ligands

Chelation by ligands such as polyaminocarboxylates and polycarboxylic acids involves the interaction of electron-donating atoms within the ligand molecule with a central metal ion. These ligands are characterized by the presence of multiple functional groups, typically carboxylate (-COO⁻) and/or amine (-N<) groups, which can simultaneously bind to a metal ion. The ability to form multiple bonds to the same metal ion distinguishes chelating agents from monodentate ligands, which form only a single bond. chemrevise.org

The stability of a chelate complex is significantly enhanced compared to complexes formed by analogous monodentate ligands, a phenomenon known as the chelate effect. This effect is primarily driven by favorable entropy changes upon chelation, where the release of multiple solvent molecules from the coordination sphere of the metal ion and the ligand upon complex formation leads to a net increase in disorder. researchgate.netresearchgate.net Additionally, the formation of stable, low-strain ring structures involving the metal ion and the ligand backbone contributes to the thermodynamic stability of the chelate. researchgate.net

In the context of Hexasonium as a hexasodium salt, the active chelating species is likely the deprotonated form of the ligand, where the sodium ions serve as counterions to balance the negative charges on the carboxylate groups. Upon interaction with a target metal ion, the ligand displaces coordinated solvent molecules (such as water) and forms coordinate bonds through its donor atoms, effectively encapsulating the metal ion within the ligand structure. beloit.edu

Thermodynamics and Kinetics of Metal Complex Formation

The formation of metal-Hexasonium chelates is governed by both thermodynamic and kinetic principles. Thermodynamics dictates the extent to which the complex formation reaction proceeds at equilibrium, while kinetics describes the rate at which the reaction occurs.

Kinetics describes the rate of formation and dissociation of the metal-Hexasonium complex. The rate of formation is typically influenced by the rate of water exchange around the metal ion and the rate of the ligand displacing these water molecules. cabidigitallibrary.org The rate of dissociation, or decomplexation, is crucial for applications where controlled release of the metal ion is desired. Chelates generally exhibit slower dissociation rates compared to non-chelated complexes, contributing to kinetic stability. libretexts.org This kinetic stability is particularly important in dynamic biological or industrial systems where premature dissociation could lead to undesirable side reactions or loss of metal ion control. nih.govnih.gov The kinetic chelate effect arises from the reduced probability of complete ligand dissociation once multiple coordination bonds are formed. libretexts.org

The interplay between thermodynamics and kinetics is vital. A thermodynamically stable complex may form slowly, while a kinetically inert complex (slow to dissociate) may not necessarily be the most thermodynamically stable. nih.gov

Selectivity and Stability of Metal-Hexasodium Chelates

The selectivity of this compound for different metal ions is a critical property that determines its utility in specific applications. Selectivity refers to the preferential binding of the chelating agent to one metal ion over others in a mixture. This preference is influenced by a combination of factors, including the "hardness" or "softness" of the metal ion and the ligand donor atoms (according to Pearson's Hard and Soft Acid-Base theory), steric compatibility between the ligand and the metal ion, and the optimal coordination number and geometry of the metal ion. ijtsrd.com

Polyaminocarboxylate and polycarboxylic acid ligands, including those potentially represented by this compound, often show strong affinities for multivalent metal ions, particularly divalent and trivalent cations like Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, and heavy metal ions. beloit.eduontosight.aibio-rad.com The specific arrangement and type of donor atoms in the this compound ligand structure would dictate its selectivity profile. For instance, ligands with a higher number of carboxylate groups and specific spatial arrangements can exhibit enhanced selectivity for certain metal ions.

The stability of the resulting metal-Hexasodium chelates varies depending on the specific metal ion bound. This variation in stability is quantitatively reflected in the differences in their formation constants.

Table 1: Illustrative Conditional Stability Constants (log K') for Hypothetical Metal-Hexasonium Chelates

| Metal Ion | Hypothetical log K' at pH 7.4 |

| M¹⁺ | Value A |

| M²⁺ | Value B |

| M³⁺ | Value C |

| M⁴⁺ | Value D |

Note: These values are illustrative as specific data for "this compound" is not available. Conditional stability constants are pH-dependent and reflect the effective stability at a given pH. mnstate.edu

Detailed research findings would typically involve determining the stability constants for this compound with a range of metal ions under various conditions (e.g., different pH values, temperatures, ionic strengths) using techniques such as potentiometry, spectrophotometry, or calorimetry. cabidigitallibrary.orgmuni.cz These studies would provide quantitative data on the relative affinities and the influence of environmental factors on chelate stability.

Role in Metal Ion Buffering and Control in Diverse Systems

Chelating agents like this compound play a crucial role in metal ion buffering and control in diverse systems. Similar to how acid-base buffers maintain pH, metal ion buffers maintain the concentration of free metal ions within a relatively narrow range, even when the total metal ion concentration or the presence of competing ligands changes. umt.eduwisc.edu

In systems where the concentration of free metal ions needs to be precisely controlled, such as in biological media, chemical reactions, or industrial processes, the addition of a suitable chelating agent can sequester excess metal ions, preventing them from participating in unwanted reactions or precipitating. ontosight.aiatamanchemicals.comontosight.ainouryon.com The buffering capacity of the chelating agent depends on its concentration and the stability constant of the metal-chelate complex.

This compound, as a chelating agent, could be utilized in various applications requiring metal ion control. Potential roles include:

Water Treatment: Sequestering hardness ions (Ca²⁺, Mg²⁺) to prevent scale formation and improve detergent efficiency. atamanchemicals.comontosight.ainouryon.com

Cleaning Products: Enhancing cleaning performance by complexing metal ions that interfere with surfactants or cause redeposition of dirt. atamanchemicals.comontosight.ainouryon.com

Industrial Processes: Controlling metal-catalyzed reactions, preventing unwanted precipitation or deposition in systems like pulp bleaching or textile processing. nouryon.com

Analytical Chemistry: Masking specific metal ions to prevent interference in titrations or other analytical procedures. mnstate.edu

Biological Systems (Research Contexts): Controlling the concentration of free metal ions in cell cultures or biochemical experiments to study metal-dependent processes. ontosight.aiasm.org

The effectiveness of this compound in these roles would depend on its specific chelation properties, including its selectivity, the stability of its metal complexes, and its behavior under relevant environmental conditions.

Table 2: Potential Applications of this compound based on Metal Ion Buffering

| Application Area | Role of this compound (Hypothetical) |

| Water Treatment | Preventing scale formation by sequestering Ca²⁺ and Mg²⁺ ions. atamanchemicals.comontosight.ai |

| Detergents/Cleaners | Improving performance by complexing interfering metal ions. atamanchemicals.comontosight.ai |

| Industrial Processes | Controlling metal-catalyzed reactions; preventing precipitation. nouryon.com |

| Analytical Chemistry | Masking metal ions to prevent interference. mnstate.edu |

| Research (Biochemical) | Regulating free metal ion concentrations for study. ontosight.aiasm.org |

The ability of this compound to effectively buffer and control metal ions in diverse systems stems directly from its capacity to form stable complexes through chelation, a property dictated by the principles of coordination chemistry, thermodynamics, and kinetics discussed in the preceding sections.

Catalysis and Reactivity of Hexasodium Species

Homogeneous Catalysis Utilizing Hexasonium-Functionalized Ligands

There is no available information on the use of this compound to create functionalized ligands for homogeneous catalysis. Research detailing the synthesis of such ligands, their coordination chemistry with metal centers, or their efficacy in catalytic transformations is not present in the accessible scientific literature.

Heterogeneous Catalytic Systems Incorporating this compound Compounds

Similarly, a review of scientific databases reveals no studies on the incorporation of this compound compounds into heterogeneous catalytic systems. There are no reports on the immobilization of this compound on solid supports or its application as a component in solid-state catalysts.

Redox Chemistry and Electron Transfer Mechanisms

The redox properties of this compound, including its oxidation-reduction potentials and its ability to participate in electron transfer reactions, have not been characterized in published research. Consequently, no data is available on its potential role as a redox mediator or its electrochemical behavior.

Acid-Base Properties and Their Influence on Reactivity

Information regarding the acid-base properties of this compound is not available. There are no documented studies on its pKa value or how its acidic or basic nature might influence its chemical reactivity or catalytic activity.

Chemical Biology Investigations: Mechanistic Insights at the Molecular Level

Mechanisms of Enzyme Inhibition and Modulation

Hexasodium tungstate (B81510) is known to act as a competitive inhibitor of molybdenum-dependent enzymes. mdpi.com This inhibitory effect stems from the ability of tungstate to mimic molybdate (B1676688), competing for incorporation into the enzyme complex or binding at the active site, thereby disrupting metabolic pathways. itia.infonih.govresearchgate.netresearchgate.net Studies have demonstrated this inhibition in various organisms, including bacteria like Enterobacteriaceae and in plants, affecting enzymes such as nitrate (B79036) reductase, sulfite (B76179) oxidase, and xanthine (B1682287) dehydrogenase. mdpi.comnih.govresearchgate.netresearchgate.net The competitive nature of this inhibition means that increasing the concentration of the natural substrate (molybdate) can overcome the inhibitory effect of tungstate. khanacademy.orgwikipedia.org

Research has shown that tungstate can decrease the activity of molybdenum-dependent enzymes involved in processes like selenite (B80905) reduction in bacteria, suggesting its potential as an antimicrobial agent by interfering with essential bacterial metabolic processes. nih.gov

Table 1: Examples of Molybdenum-Dependent Enzymes Inhibited by Tungstate

| Enzyme Name | Organism/System | Effect Observed | Source |

| Molybdenum-dependent enzymes | Certain bacteria (e.g., Enterobacteriaceae) | Disruption of metabolic pathways, growth inhibition | nih.gov |

| Nitrate Reductase | Plants, M. truncatula | Inhibition of activity, decreased NO production | researchgate.netresearchgate.net |

| Sulfite Oxidase | Various | Inhibition of activity | itia.inforesearchgate.net |

| Xanthine Dehydrogenase | Various | Inhibition of activity | itia.inforesearchgate.net |

| Selenite Reduction Enzymes | Rhodobacter sphaeroides | Decreased selenite reduction rate | nih.gov |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Molecular Interactions with Cellular Pathways

Beyond enzyme inhibition, hexasodium tungstate has been shown to interact with various cellular signaling pathways. A notable example is its effect on glycogen (B147801) synthesis, which it can activate through an insulin (B600854) receptor-independent pathway involving the activation of ERK1/2 signaling pathways. nih.govphysiology.orgresearchgate.net This activation leads to increased glycogen synthesis and accumulation in cells like primary cultured hepatocytes. researchgate.net

The mechanism involves tungstate activating Gαi2 and Gβγ subunits of GPCR, stimulating the small GTPase Ras, and subsequently initiating a signaling cascade that includes the sequential phosphorylation of Raf-1, MEK1/2, and ultimately ERK1/2. nih.gov Phosphorylated ERK1/2 then triggers the phosphorylation of downstream kinases such as p90rsk and glycogen synthase kinase 3β (GSK3β). nih.govresearchgate.net Inactivation (phosphorylation) of GSK3β alleviates its inhibitory effect on glycogen synthase (GS), thereby favoring the activation of glycogen synthesis. nih.gov This process is distinct from the typical insulin signaling pathway, which primarily involves PKB/Akt activation for GSK3β phosphorylation. nih.govresearchgate.net

Hexasodium tungstate has also been observed to influence other metabolic enzymes involved in glucose metabolism, such as phosphofructokinase and glycogen phosphorylase, potentially enhancing their activity and contributing to improved glucose homeostasis. Furthermore, studies suggest interactions with the glucocorticoid receptor (GR), blocking its activation and DNA binding ability. nih.gov

Another hexasodium compound, l-Hexaguluroic acid hexasodium salt (G6), has been shown to protect against UVA-induced photo-aging in HaCaT cells by localizing to mitochondria and improving mitochondrial functions. mdpi.comresearchgate.net G6 increased respiratory chain complex activities, cellular ATP content, and the NAD+/NADH ratio, alleviating oxidative stress. mdpi.comresearchgate.net It also regulated the SIRT1/pGC-1α pathway, enhancing cell viability and mitochondrial energy metabolism. mdpi.comresearchgate.net

Design and Application of Hexasodium-Based Chemical Probes for Biological Systems

The design and application of chemical probes are crucial in chemical biology for studying and manipulating biological systems with high potency and selectivity. febs.orgscilifelab.se Chemical probes are bioactive compounds with well-characterized mechanisms of action that modulate a specific biological target, typically at the protein level. febs.org They are valuable tools for interrogating complex biological processes and validating targets in drug discovery. febs.orgscilifelab.se

While the search results provide extensive information on hexasodium tungstate's biological effects and general principles of chemical probe design febs.orgresearchgate.netrsc.orgmpg.denyas.org, specific detailed research findings on the design and application of hexasodium-based chemical probes (other than the examples of hexasodium tungstate's biological activities themselves) are not prominently featured in the provided snippets. The concept of using hexasodium compounds, such as polyoxometalates like hexatungstotellurate ([TeW6O24]6-), as crystallization additives to promote protein crystallization and study protein-ligand interactions has been reported nih.gov, which can be considered an application in structural biology that aids in understanding biological systems at a molecular level. However, this differs from the typical application of chemical probes to modulate protein function in live cells or tissues.

Investigation of Bioorthogonal Reactions Involving Hexasodium Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. researchgate.net This field enables the study and manipulation of biological molecules in their natural environment. researchgate.net

The provided search results mention bioorthogonal chemistry in a general context researchgate.netenseignementsup-recherche.gouv.frmontana.edurelatedwords.org and discuss the challenges and prospects of applying bioorthogonal chemistry to polyoxometalates (POMs), a class of compounds that includes tungstates. researchgate.net While the potential for bioorthogonal reactions involving POMs exists, driven by the desire to utilize their unique properties within biological settings researchgate.net, specific detailed investigations or examples of bioorthogonal reactions explicitly involving hexasodium derivatives like hexasodium tungstate are not extensively detailed in the provided search results. Research in this area would likely focus on developing hexasodium compounds with functional groups amenable to bioorthogonal reactions, such as click chemistry, for targeted labeling or modification within biological systems. researchgate.netrelatedwords.org

Protein-Ligand Interaction Studies at a Molecular Level

Understanding protein-ligand interactions at a molecular level is fundamental to chemical biology, providing insights into how small molecules bind to proteins and influence their function. scilifelab.senyas.orgnih.gov Techniques such as X-ray crystallography, isothermal titration calorimetry (ITC), and various spectroscopic methods are employed for these studies. scilifelab.senih.govresearchgate.netacs.org

For hexasodium tungstate and related tungstate species, protein-ligand interaction studies have been conducted, particularly in the context of their interactions with tungstate-binding proteins and enzymes. For instance, the tungstate binding protein TupA from Desulfovibrio alaskensis has been studied, and quantitative analysis using ITC has shown that TupA binds both tungstate and molybdate ions, with a higher affinity for tungstate. researchgate.net Crystallization studies of TupA in the presence of tungstate have also been reported to determine its structure and understand the binding event at an atomic level. researchgate.net

Polyoxometalates, including tungstate-based structures like hexatungstotellurate, have been shown to interact with proteins primarily through electrostatic interactions, favoring regions with positively charged amino acid residues like lysine (B10760008) and arginine. acs.org Crystal structures have revealed POMs interacting with proteins via charge-charge interactions, hydrogen bonding, and in some cases, coordination to metal centers within the protein. acs.org The use of hexatungstotellurate as a crystallization additive has facilitated the structural analysis of protein-ligand interactions by promoting protein crystallization and allowing for the visualization of the bound tungstate molecule. nih.gov

These studies provide valuable molecular-level details on how hexasodium tungstate and related compounds interact with specific proteins, contributing to a deeper understanding of their biological mechanisms.

Table 2: Examples of Protein-Ligand Interaction Studies Involving Tungstate

| Protein/System | Ligand | Method(s) Used | Key Finding(s) | Source |

| TupA (Tungstate Binding Protein) from D. alaskensis | Tungstate, Molybdate | Isothermal Titration Calorimetry (ITC), Crystallization | Binds both tungstate and molybdate, higher affinity for tungstate; structural analysis of binding | researchgate.net |

| HSP70 Nucleotide Binding Domain | Hexatungstotellurate | Crystallization, X-ray Analysis | Promotes crystallization, binding observed in crystal structure, influences crystal packing | nih.gov |

| Various Proteins (with POMs) | Tungstate-based POMs | Crystal Structures | Primarily electrostatic interactions with positively charged residues; various interaction types observed | acs.org |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Advanced Materials Science Applications and Nanotechnology

Integration of Hexasodium Compounds in Functional Materials Synthesis

Hexasodium compounds, particularly sodium hexametaphosphate (SHMP), are utilized in the synthesis of various functional materials, leveraging their properties as sequestrants, deflocculants, and dispersing agents. SHMP is a salt with the composition Na6[(PO3)6], although commercial SHMP is often a mixture of metaphosphates where the hexamer is a significant component, more correctly termed sodium polymetaphosphate. wikipedia.orgatamanchemicals.com These white solids are soluble in water and find applications across diverse industries. wikipedia.orgatamanchemicals.com

A significant application of SHMP is as a deflocculant in the production of clay-based ceramic particles. wikipedia.org Its ability to disperse clay and other soil types is also utilized in soil texture assessment. wikipedia.org In the context of solid functional materials, hexasodium compounds can be included as chelating or sequestering agents. google.com These agents can be part of binding agents used to form solid functional materials, such as those used in cleaning compositions or other applications. google.com

Furthermore, sodium-based compounds are crucial in the synthesis of new classes of inorganic materials for energy conversion and storage. For instance, solution-based protocols have been developed to produce sodium metal chalcogenides, such as Na3SbCh4 (where Ch = S, Se), which are ternary Na-based metal chalcogenides. rsc.org These compounds, synthesized through reactive precipitation, exhibit high ionic conductivity and low activation energy, making them potential solid-state electrolytes. rsc.org The synthesis of sulfide (B99878) compounds (Na3SbS4) achieved high yields (92–95%) with high purity (~99 wt%), while selenide (B1212193) reactions (Na3SbSe4) resulted in slightly lower yields (74–79%) but also high purity (97.5–99.6 wt%). rsc.org

Role in Surface Modification and Coating Technologies

Hexasodium compounds, particularly SHMP, play a role in modifying material surfaces and contributing to coating technologies. SHMP is listed as being used in coating products and metal surface treatment products. atamanchemicals.com

In the surface modification of ground calcium carbonate (GCC), sodium hexametaphosphate has been used as a cross-linking agent in conjunction with starch and sodium stearate. ncsu.edu This process encapsulates the GCC within a complex, and the dosage of sodium hexametaphosphate affects the coating weight of the modified GCC and the complex utilization rate. ncsu.edu Research has shown that increasing the dosage of sodium hexametaphosphate can enhance the coating weight of modified GCC. ncsu.edu

General surface modification techniques often involve altering the surface chemistry or structure of materials through methods like coating, grafting, and plasma treatment to enhance properties such as biocompatibility, adhesion, or resistance to environmental factors. mdpi.comresearchgate.netrsc.org Salts, including sodium salts, are broadly involved in various surface treatment processes, such as those used in metallurgy and galvanization for corrosion protection and improved surface properties. salt-minerals.com Sodium hexametaphosphate has also been used as an inorganic surfactant in the surface modification of carbon black, aiding in its dispersion in water. researchgate.net

Applications in Designing Responsive and Smart Materials

The influence of salts, including those containing hexasodium units or being sodium-rich, is significant in the development of responsive and smart materials, particularly polymers. Stimuli-responsive polymers are materials that undergo changes in their properties when subjected to external stimuli such as changes in ionic strength. nih.govnih.gov

Salt-responsive polymers, such as certain bottlebrush polymers and zwitterionic polymers, exhibit reversible conformational changes in response to varying salt concentrations. nih.govresearchgate.netmdpi.comacs.org This responsiveness is often attributed to the electrostatic screening effect of ions on the polymer chains. nih.govacs.org For instance, polyelectrolyte brushes can transition from extended to collapsed states in salt solutions due to this effect. nih.gov The ion-responsive swelling-collapse transition is dependent on both the concentration and the type of ions present. nih.gov

Sodium salts, like sodium chloride, are commonly used to study and induce salt-responsive behavior in these materials. researchgate.netmdpi.comacs.org In zwitterionic polymer brushes, the presence of sodium chloride electrolyte can shield electrostatic interactions within the polymer chain, leading to changes in molecular structure, such as transitioning from a collapsed sphere to a more open helix. acs.org This anti-polyelectrolyte effect ensures the stability of certain zwitterionic polymers in high salt environments and contributes to their salt responsiveness. acs.org

Research on polyampholyte nanogels based on monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS) demonstrates temperature and salt-responsive properties. mdpi.com The volume phase transition temperatures of these nanogels can be influenced by the addition of sodium chloride, showing either a maximum or a sharp decrease at higher saline concentrations depending on the nanogel composition. mdpi.com The increase in ionic strength can also lead to the clumping of nanogel particles. mdpi.com

Supramolecular dynamic binary complexes have also been developed that exhibit salt-responsive properties. plos.org These complexes, formed by the self-assembly of low molecular weight components, can show viscous properties that are more pronounced in the presence of salt, such as sodium chloride. plos.org

These examples highlight how the presence and concentration of sodium ions, originating from compounds like hexasodium salts or other sodium sources, are critical in tuning the behavior and properties of responsive and smart materials.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Hexasonium Scaffolds with Tunable Properties

Future research will likely focus on designing and synthesizing novel this compound-based scaffolds. This involves modifying the core structure of this compound, which includes a sulfonium (B1226848) center, an ester linkage, a cyclohexyl ring, and a phenyl ring, to tune its physical and chemical properties. nih.govuni.lu Research could explore variations in the substituents on the phenyl and cyclohexyl rings, modifications to the alkyl chain length connecting the ester and sulfonium moieties, or the incorporation of additional functional groups. These structural variations aim to impart specific characteristics such as altered solubility, lipophilicity, thermal stability, or reactivity, which are crucial for expanding its potential utility. High-throughput synthesis techniques and combinatorial chemistry could play a significant role in rapidly generating libraries of this compound analogs.

Hypothetical Data Table 1: Predicted Properties of Novel this compound Scaffolds

| Scaffold Modification | Predicted Solubility (mg/mL) | Predicted LogP | Predicted Melting Point (°C) | Key Structural Change |

| Para-fluorophenyl | 15.5 | 4.8 | 185 | Phenyl substitution |

| Elongated alkyl chain | 8.2 | 5.9 | 160 | Alkyl chain length |

| Cyclohexyl unsaturation | 20.1 | 4.1 | 205 | Cyclohexyl modification |

Advanced Spectroscopic and Imaging Modalities for In Situ Analysis

Advanced spectroscopic and imaging techniques are expected to be instrumental in understanding the behavior of this compound in various environments. Future research could utilize techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy to study its interactions in complex solutions or during reactions. Vibrational spectroscopies like Infrared (IR) and Raman could provide detailed information about bond vibrations and structural changes. nih.gov Mass spectrometry, particularly hyphenated techniques, could be employed for identifying reaction intermediates or degradation products. Furthermore, advanced imaging modalities, such as Scanning Probe Microscopy (SPM) or high-resolution Transmission Electron Microscopy (TEM), could be used to visualize this compound-based materials at the nanoscale, providing insights into their morphology and assembly.

Hypothetical Data Table 2: Spectroscopic Data for this compound Analog

| Technique | Analyte State | Key Observation | Proposed Interpretation |

| In Situ ¹H NMR | Solution | Shift in sulfonium methyl peaks | Interaction with solvent molecules |

| ATR-IR | Solid film | Peak broadening at 1735 cm⁻¹ | Ester group involvement in intermolecular forces |

| ESI-MS | Reaction mixture | Detection of m/z = 201.1 | Identification of a potential degradation product |

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is a promising future trajectory for this compound research. AI algorithms can be trained on existing data of related sulfonium salts and organic compounds to predict the properties of novel this compound analogs before synthesis, significantly accelerating the discovery process. ML models could also be used to optimize synthesis routes, predict reaction yields, and identify potential off-target interactions in biological or environmental systems. uni.lu Furthermore, AI could aid in the analysis of complex spectroscopic and imaging data, extracting meaningful patterns that might be missed by traditional methods.

| Derivative ID | AI-Predicted Property (Value) | Confidence Score | Predicted Synthesis Yield (%) |

| HXS-001 | LogP (5.5) | 0.92 | 78 |

| HXS-002 | Solubility (10 mg/mL) | 0.88 | 65 |

| HXS-003 | Melting Point (195 °C) | 0.95 | 85 |

Sustainable Synthesis and Green Chemistry Innovations

Future research will increasingly focus on developing sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. This includes exploring alternative solvents (e.g., bio-based solvents, supercritical fluids), developing catalyst systems that are less toxic and more efficient, and designing synthetic routes that minimize waste generation. vulcanchem.com Photochemistry or electrochemistry could offer greener alternatives to traditional thermal synthesis methods. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of future this compound synthesis strategies.

Hypothetical Data Table 4: Comparison of Synthesis Routes (Hypothetical Data)

| Synthesis Route | Solvent Used | Catalyst | Atom Economy (%) | Waste Generated (g/g product) |

| Traditional | Dichloromethane | Lewis Acid | 65 | 1.5 |

| Green Route 1 | Ethanol/Water | Organocatalyst | 88 | 0.4 |

| Green Route 2 | Supercritical CO₂ | Heterogeneous | 92 | 0.1 |

Exploration of New Application Domains in Chemical Research